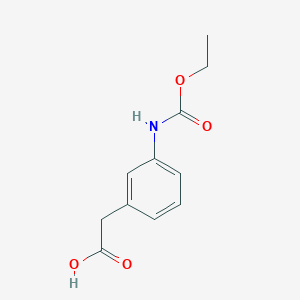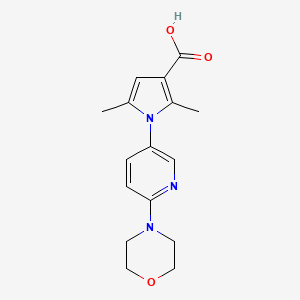
2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the formation of nitriles and subsequent hydrolysis to yield pyridinecarboxylic acids. For instance, the synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids is achieved by reacting sodium enolates of 3-substituted 3-oxopropionaldehyde with cyanoacetamide, followed by hydrolysis of the resulting nitriles . This method suggests that a similar approach could be used for synthesizing the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with morpholino groups and pyridinecarboxylic acid moieties has been studied using X-ray crystallography. For example, the structure of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid was determined, revealing an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information can be extrapolated to predict that the target compound may also exhibit specific conformational features due to the presence of similar functional groups.
Chemical Reactions Analysis
The reactivity of compounds containing pyridine and morpholino groups can be complex, involving multiple reaction pathways. For example, the synthesis of a polyheterocyclic compound with a morpholino group was achieved through a microwave-assisted one-pot process that included Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration steps . This indicates that the target compound could also participate in various chemical reactions, potentially leading to the formation of diverse derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the solubility, melting point, and stability of the compound could be inferred from the known properties of similar pyridinecarboxylic acids and morpholino derivatives. Additionally, the presence of dimethyl groups could influence the compound's lipophilicity and electronic properties.
科学的研究の応用
Synthesis and Pharmacological Potential
- Research on 1H-1-pyrrolylcarboxamides, including compounds related to 2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid, demonstrates their potential in pharmacological applications due to their synthesis through acyl chlorides and reactions with various amines, including morpholine (Bijev, Prodanova, & Nankov, 2003).
Antitubercular and Antifungal Activities
- Novel derivatives of this compound have shown significant antitubercular and antifungal activities, indicating their potential in treating infectious diseases (Syed, Alagwadi, & Alegaon, 2013).
Transdermal Permeation Enhancers
- Derivatives of this compound have been tested as transdermal permeation enhancers, suggesting their use in enhancing the delivery of drugs through the skin (Farsa, Doležal, & Hrabálek, 2010).
Structural Studies
- Structural studies of related compounds have provided insights into their molecular and crystal structures, which can inform the design of new pharmaceuticals (Mironova et al., 2012).
Antibacterial Agents
- Compounds containing the pyrrole moiety, similar to the one , have been synthesized and tested for antibacterial activities, offering possibilities in developing new antibiotics (Corelli et al., 1983).
Potential in Peptidomimetic Chemistry
- Enantiopure Fmoc-protected morpholine-3-carboxylic acid, derived from a similar compound, has been synthesized, showcasing the utility of this compound in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
特性
IUPAC Name |
2,5-dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-9-14(16(20)21)12(2)19(11)13-3-4-15(17-10-13)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDCJYCAVMQSBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=C(C=C2)N3CCOCC3)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
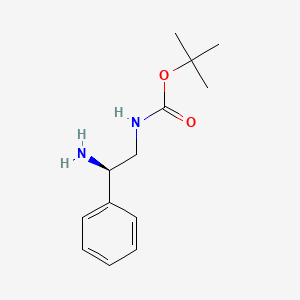
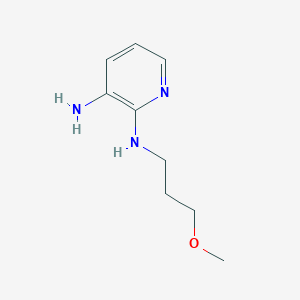
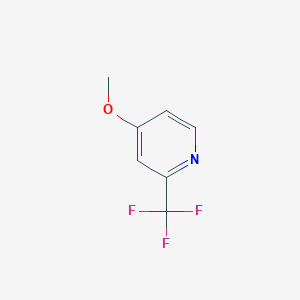
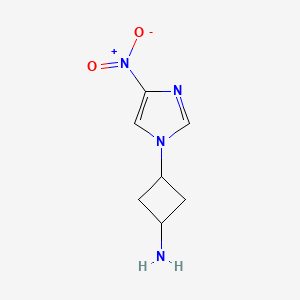
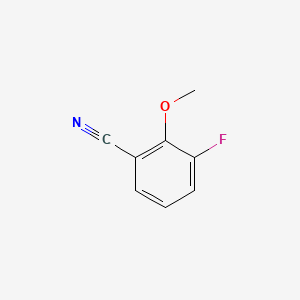
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)
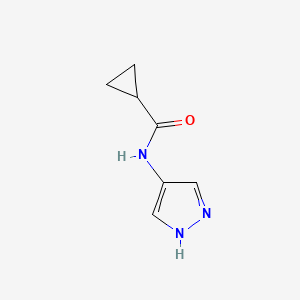
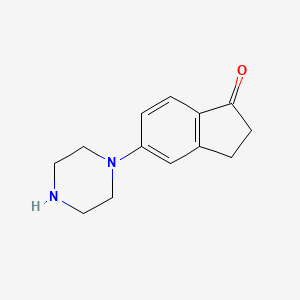
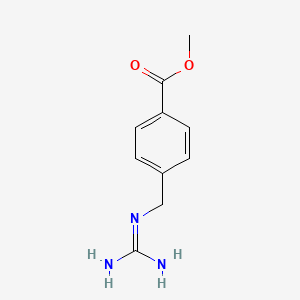
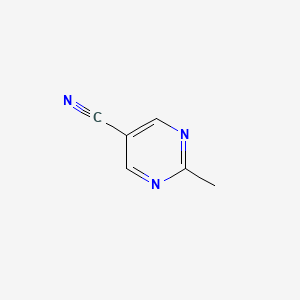
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)
